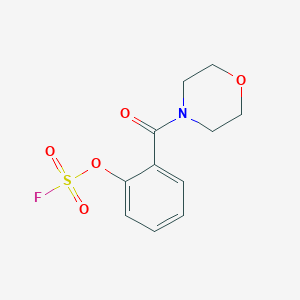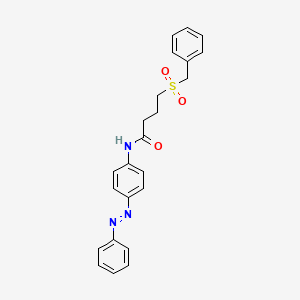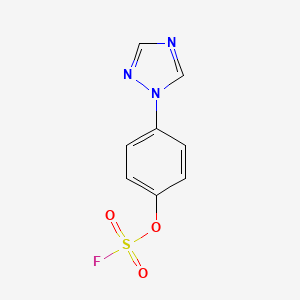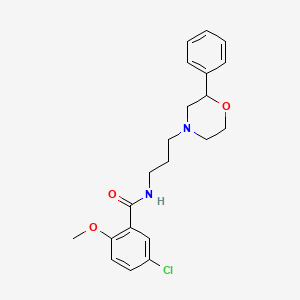
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized, inspired by antituberculosis pro-drugs, showing potent activity against Mycobacterium tuberculosis. The structural activity relationship analysis indicated significant antimycobacterial potential, especially with certain moiety modifications (Ghorab et al., 2017).
- Aminothiazole-paeonol derivatives were synthesized and characterized, demonstrating high anticancer potential against various cancer cell lines, suggesting these compounds as promising leads for developing new anticancer agents (Tsai et al., 2016).
Anticancer and Antimicrobial Activity
- N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting potential for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Antioxidant and Photodynamic Therapy Application
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base were synthesized, characterized, and showed high singlet oxygen quantum yield, indicating significant potential for photodynamic therapy applications (Pişkin et al., 2020).
Antimicrobial and Enzyme Inhibition
- Schiff bases derived from sulfa drugs and their metal complexes exhibited antimicrobial activity and carbonic anhydrase enzyme inhibitor effects, highlighting their potential in therapeutic interventions against microbial diseases and enzyme-related disorders (Alyar et al., 2018).
Insecticidal Activity
- Studies on oxazolidinone derivatives demonstrated potent antimicrobial activities against a variety of clinically important pathogens, reinforcing the potential of these compounds in addressing bacterial infections resistant to existing treatments (Zurenko et al., 1996).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase. By interacting with CDK2, the compound can influence cell proliferation and growth.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with CDK2. By modulating the activity of CDK2, it could potentially influence cell cycle progression, affecting cell growth and proliferation .
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-5-6-14(2)18(11-13)27(23,24)19-16-12-15(7-8-17(16)25-3)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOAWZVKZFHURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2945419.png)
![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)

![6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2945422.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)
![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2945427.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2945435.png)
![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)
